Acetylcholinesterase (AChE) Inhibitory Potency: (R)-Canadine Demonstrates Quantifiable Advantage Over Closest Alkaloid Comparators
In a direct comparative analysis of fifteen isoquinoline alkaloids isolated from Corydalis cava, (+)-Canadine exhibited the most potent inhibition of human acetylcholinesterase (HuAChE) [1]. Its IC50 value was notably lower than that of the related alkaloid (+)-Canadaline, as well as the butyrylcholinesterase (BuChE)-active compounds (+/-)-corycavidine and (+)-bulbocapnine [1].
| Evidence Dimension | Inhibitory potency against human acetylcholinesterase (HuAChE) |
|---|---|
| Target Compound Data | IC50 = 12.4 ± 0.9 µM |
| Comparator Or Baseline | (+)-Canadaline: IC50 = 20.1 ± 1.1 µM; (+/-)-corycavidine: IC50 = 46.2 ± 2.4 µM (BuChE-selective); (+)-bulbocapnine: IC50 = 67.0 ± 2.1 µM (BuChE-selective); Other alkaloids: IC50 > 100 µM (inactive) |
| Quantified Difference | 1.6-fold more potent than (+)-Canadaline; >3.7-fold more potent than (+/-)-corycavidine and (+)-bulbocapnine against their respective primary targets |
| Conditions | In vitro enzyme inhibition assay using human blood acetylcholinesterase (HuAChE) and human plasma butyrylcholinesterase (HuBuChE). |
Why This Matters
This quantitative rank-order establishes (R)-Canadine as the most potent AChE inhibitor within its co-occurring alkaloid class, justifying its preferential selection for neurodegenerative disease research over (+)-Canadaline, (+/-)-corycavidine, or (+)-bulbocapnine.
- [1] Chlebek J, Macakova K, Cahlikova L, Kurfuerst M, Kunes J, Opletal L. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava (Fumariaceae). Natural Product Communications. 2011;6(5):607-610. View Source
